8-Methoxy-chroman-3-carboxylic acid ethyl ester
Overview
Description
8-Methoxy-chroman-3-carboxylic acid ethyl ester is a chemical compound belonging to the chroman family. Chromans are a class of compounds known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a chroman ring with a methoxy group at the 8th position and an ethyl ester group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-chroman-3-carboxylic acid ethyl ester typically involves the esterification of 8-Methoxy-chroman-3-carboxylic acid. One common method is the reaction of 8-Methoxy-chroman-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-chroman-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 8-Hydroxy-chroman-3-carboxylic acid ethyl ester.
Reduction: 8-Methoxy-chroman-3-carbinol.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-chroman-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-chroman-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The methoxy group plays a crucial role in stabilizing the radical intermediates formed during these reactions. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
8-Methoxy-chroman-3-carboxylic acid ethyl ester can be compared with other similar compounds such as:
8-Hydroxy-chroman-3-carboxylic acid ethyl ester: Lacks the methoxy group, which may result in different biological activities.
8-Methoxy-chroman-3-carboxylic acid methyl ester: Has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
8-Methoxy-coumarin-3-carboxylic acid ethyl ester: Contains a coumarin ring instead of a chroman ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 8-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)10-7-9-5-4-6-11(15-2)12(9)17-8-10/h4-6,10H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEXBXDZLXKFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C(=CC=C2)OC)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595912 | |
Record name | Ethyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221185-47-3 | |
Record name | Ethyl 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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